molecular formula C21H24N2O5 B3012547 (Z)-2-(furan-2-ylmethylene)-6-hydroxy-7-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-4-methylbenzofuran-3(2H)-one CAS No. 905014-80-4

(Z)-2-(furan-2-ylmethylene)-6-hydroxy-7-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-4-methylbenzofuran-3(2H)-one

Cat. No. B3012547
CAS RN: 905014-80-4
M. Wt: 384.432
InChI Key: IXXFPYOISKWBIV-PDGQHHTCSA-N
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Description

The compound "(Z)-2-(furan-2-ylmethylene)-6-hydroxy-7-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-4-methylbenzofuran-3(2H)-one" is a complex organic molecule that appears to be related to the field of heterocyclic chemistry. The presence of furan, benzofuran, and piperazine rings suggests that this compound could have interesting chemical properties and potential biological activity.

Synthesis Analysis

The synthesis of related compounds has been explored in the literature. For instance, the reaction of piperazine-2,5-dione with 2-formylbenzoic acid in the presence of triethylamine leads to the formation of several products, including a compound with a dihydroisobenzofuran moiety and a bis analogue previously misidentified, as well as a Z,Z isomer of a dioxopiperazine derivative . This suggests that the synthesis of the target compound might involve similar reactants or conditions, potentially utilizing piperazine derivatives and formylbenzoic acid as starting materials.

Molecular Structure Analysis

The molecular structure of related compounds has been studied, revealing insights into their conformation and stability. For example, novel (Z)-4-ylidenebenzo[b]furo[3,2-d][1,3]oxazines have been prepared, with the Z-isomer being more stable than the E-isomer . This stability preference could be relevant to the target compound, indicating that the Z configuration might be more favorable in terms of energy and conformation.

Chemical Reactions Analysis

The reactivity of similar compounds has been investigated, particularly in the context of biological activity. Compounds with a benzo[b]furo[3,2-d][1,3]oxazine skeleton have been synthesized and tested for various biological activities, including anti-osteoclastic bone resorption . This implies that the target compound could also exhibit interesting reactivity, potentially leading to biological effects that could be harnessed for therapeutic purposes.

Physical and Chemical Properties Analysis

The physical and chemical properties of structurally related piperazine derivatives have been characterized. For instance, 1-halobenzoyl-4-(2-methoxyphenyl)piperazines have been shown to form hydrogen-bonded assemblies, with the dimensionality of these assemblies being dependent on the Z' value . This information could be extrapolated to predict that the target compound may also form hydrogen-bonded networks, which could influence its solubility, melting point, and other physical properties.

Scientific Research Applications

Synthesis and Pharmacological Evaluation

A novel series of compounds, including derivatives similar to (Z)-2-(furan-2-ylmethylene)-6-hydroxy-7-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-4-methylbenzofuran-3(2H)-one, were synthesized for pharmacological evaluation. These compounds showed antidepressant and antianxiety activities in animal models, indicating potential applications in mental health research (J. Kumar et al., 2017).

Bio-Based Benzoxazine Monomers

Research into bio-based benzoxazine monomers has included the synthesis of compounds with structural similarities to this compound. These studies focus on the development of sustainable materials with enhanced thermal properties and potential applications in polymer science (CaiFei Wang et al., 2012).

Analytical and Spectral Studies

Analytical and spectral studies of furan ring-containing organic ligands, related to this compound, have been conducted. These studies include the synthesis and characterization of metal complexes, exploring their potential antibacterial activities against pathogenic bacteria (H. Patel, 2020).

Benzoxazine Polymers with Furan Groups

In polymer science, furan-containing benzoxazine monomers related to this compound have been developed. These monomers, used in polymerizations, improve cross-linking densities and thermal stability, indicating significant potential in material science applications (Ying‐Ling Liu & Ching-I Chou, 2005).

properties

IUPAC Name

(2Z)-2-(furan-2-ylmethylidene)-6-hydroxy-7-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-4-methyl-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O5/c1-14-11-17(25)16(13-23-6-4-22(5-7-23)8-9-24)21-19(14)20(26)18(28-21)12-15-3-2-10-27-15/h2-3,10-12,24-25H,4-9,13H2,1H3/b18-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXXFPYOISKWBIV-PDGQHHTCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C2=C1C(=O)C(=CC3=CC=CO3)O2)CN4CCN(CC4)CCO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C2=C1C(=O)/C(=C/C3=CC=CO3)/O2)CN4CCN(CC4)CCO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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